2-(But-3-yn-1-ylthio)benzo[d]thiazole

Catalog No.
S16158186
CAS No.
M.F
C11H9NS2
M. Wt
219.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(But-3-yn-1-ylthio)benzo[d]thiazole

Product Name

2-(But-3-yn-1-ylthio)benzo[d]thiazole

IUPAC Name

2-but-3-ynylsulfanyl-1,3-benzothiazole

Molecular Formula

C11H9NS2

Molecular Weight

219.3 g/mol

InChI

InChI=1S/C11H9NS2/c1-2-3-8-13-11-12-9-6-4-5-7-10(9)14-11/h1,4-7H,3,8H2

InChI Key

BPFYSDVWTWSKNC-UHFFFAOYSA-N

Canonical SMILES

C#CCCSC1=NC2=CC=CC=C2S1

2-(But-3-yn-1-ylthio)benzo[d]thiazole is a compound that features a unique structure combining a benzo[d]thiazole moiety with a but-3-yn-1-ylthio group. The benzo[d]thiazole core consists of a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms. This compound is characterized by the presence of a terminal alkyne functional group, which can participate in various

The chemical behavior of 2-(But-3-yn-1-ylthio)benzo[d]thiazole is influenced by its functional groups. The terminal alkyne can undergo:

  • Nucleophilic addition: The alkyne can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Cycloaddition reactions: It can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides, forming 1,2,3-triazoles.
  • Electrophilic substitutions: The aromatic nature of the benzo[d]thiazole allows for electrophilic aromatic substitution reactions, which can modify the aromatic ring.

These reactions provide pathways for synthesizing more complex molecules and derivatives.

Studies have shown that compounds containing the benzo[d]thiazole structure exhibit significant biological activities, including:

  • Antimicrobial properties: Some derivatives demonstrate antibacterial and antifungal activities, potentially through mechanisms involving inhibition of key bacterial enzymes.
  • Anticancer activity: Certain benzo[d]thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents.

The specific biological activity of 2-(But-3-yn-1-ylthio)benzo[d]thiazole has not been extensively characterized, but its structural features suggest potential therapeutic applications.

The synthesis of 2-(But-3-yn-1-ylthio)benzo[d]thiazole can be achieved through several methods:

  • Thiazole Formation: The thiazole ring can be synthesized using methods such as the Hantzsch synthesis or via nucleophilic substitution reactions involving thioamides and haloketones.
  • Alkyne Introduction: The but-3-yn-1-thiol group can be introduced through alkylation reactions involving propargyl halides and thiols.
  • Coupling Reactions: The final compound can be obtained by coupling the thiazole derivative with the alkyne using standard coupling techniques.

These synthetic routes allow for the generation of various derivatives by modifying substituents on either the benzo[d]thiazole or the alkyne moiety.

2-(But-3-yn-1-ylthio)benzo[d]thiazole has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer therapies.
  • Material Science: Its unique structure could be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-(But-3-yn-1-ylthio)benzo[d]thiazole could encompass:

  • Molecular Docking Studies: These studies would help elucidate how this compound interacts with biological targets at the molecular level, providing insights into its mechanism of action.
  • Binding Affinity Assessments: Evaluating how well this compound binds to specific proteins or enzymes could inform its potential therapeutic uses.

Such studies are crucial for understanding its efficacy and safety profiles in biological systems.

Several compounds share structural similarities with 2-(But-3-yn-1-ylthio)benzo[d]thiazole. Notable examples include:

Compound NameStructureUnique Features
BenzothiazoleBenzothiazoleBasic unit without alkyne; used in pharmaceuticals.
2-Aminobenzothiazole2-AminobenzothiazoleContains an amino group; enhances biological activity.
4-Methylbenzo[d]thiazole4-Methylbenzo[d]thiazoleMethyl substitution increases lipophilicity; potential for enhanced bioactivity.

Uniqueness of 2-(But-3-yn-1-ylthio)benzo[d]thiazole

The presence of the butynyl thioether group distinguishes 2-(But-3-yn-1-ylthio)benzo[d]thiazole from other benzothiazoles, potentially impacting its reactivity and biological activity. This unique feature may enhance its ability to participate in specific

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

219.01764164 g/mol

Monoisotopic Mass

219.01764164 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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